4-Amino-6-methoxyquinoline

Catalog No.
S664500
CAS No.
6279-51-2
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-methoxyquinoline

CAS Number

6279-51-2

Product Name

4-Amino-6-methoxyquinoline

IUPAC Name

6-methoxyquinolin-4-amine

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)

InChI Key

PHGNGVYUHOARGF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N

4-Amino-6-methoxyquinoline is an organic compound with the molecular formula C₁₀H₁₀N₂O. It features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with an amino group and a methoxy group at the 4 and 6 positions, respectively. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active molecules.

Potential Antimicrobial Activity:

Studies suggest that 4-AMQ might exhibit antimicrobial properties against various bacteria and fungi. Research published in "Folia Microbiologica" (2002) demonstrated its effectiveness against specific strains of Staphylococcus aureus and Escherichia coli []. However, further research is needed to confirm these findings and explore the potential mechanisms of action.

Precursor for Drug Development:

The chemical structure of 4-AMQ makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. A study published in "Tetrahedron Letters" (2011) explored its use as a starting material for the synthesis of novel antimalarial compounds []. This research highlights the potential of 4-AMQ as a building block for drug discovery.

Investigation in Material Science:

Recent studies have begun to explore the potential applications of 4-AMQ in material science. Research published in "Dyes and Pigments" (2018) investigated its use as a precursor for the synthesis of fluorescent dyes with potential applications in organic light-emitting diodes (OLEDs) []. This research suggests that 4-AMQ could hold promise for the development of novel materials with specific optical properties.

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Acylation: The amino group can be acylated to form amides, which can further react to yield more complex structures.
  • Reduction: The nitro or carbonyl groups in derivatives of this compound can be reduced to amines or alcohols, respectively.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make it versatile for synthesizing derivatives with enhanced biological activities.

4-Amino-6-methoxyquinoline exhibits notable biological activities:

  • Antimicrobial Properties: It has shown efficacy against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antimalarial Activity: Derivatives of this compound have been studied for their potential as antimalarial agents, particularly targeting Plasmodium species.
  • Enzyme Inhibition: It acts as an inhibitor for certain enzymes, including cytochrome P450 enzymes like CYP1A2, which is significant for drug metabolism .

Several methods exist for synthesizing 4-amino-6-methoxyquinoline:

  • Skraup Synthesis: A common method involves the Skraup reaction, where an aniline derivative reacts with glycerol and sulfuric acid to form the quinoline structure.
  • Reduction of Nitro Compounds: Starting from 4-methoxy-2-nitroaniline, reduction processes using tin(II) chloride or other reducing agents can yield 4-amino-6-methoxyquinoline .
  • Multicomponent Reactions: Recent approaches involve multicomponent reactions that allow the simultaneous formation of multiple bonds, enhancing efficiency and yield.

4-Amino-6-methoxyquinoline finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs with antimicrobial and antimalarial properties.
  • Chemical Research: Its derivatives are explored in research for developing new therapeutic agents and studying their mechanisms of action.
  • Analytical Chemistry: It is used in developing sensors for detecting specific ions due to its reactive functional groups.

: Investigating its role as an inhibitor of cytochrome P450 enzymes helps assess its impact on drug metabolism and interactions with other medications .

Similar Compounds

Several compounds share structural similarities with 4-amino-6-methoxyquinoline. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
8-Amino-6-methoxyquinoline0.92Contains an amino group at position 8 instead of 4
7-Methoxy-4-methylquinoline hydrochloride0.88Features a methyl group at position 4
6-(4-Methoxyphenyl)pyridin-3-amine0.85Contains a phenyl group attached to pyridine
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline0.80Contains two methoxy groups on the quinoline core
8-Aminoquinoline0.75Lacks the methoxy group at position 6

These compounds highlight the structural diversity within the quinoline family while showcasing the unique positioning of functional groups in 4-amino-6-methoxyquinoline that contribute to its distinct properties and activities.

The synthesis of 4-amino-6-methoxyquinoline relies on several well-established traditional methodologies that have been developed over more than a century of quinoline chemistry research [1]. These classical approaches form the foundation for modern synthetic strategies and continue to be valuable for accessing this important heterocyclic compound.

Skraup Synthesis Modifications

The Skraup synthesis represents one of the oldest methods for quinoline construction, originally developed in 1879 [2]. For 4-amino-6-methoxyquinoline preparation, this method involves the reaction of appropriately substituted anilines with glycerol under acidic conditions in the presence of an oxidizing agent [3]. The traditional Skraup approach requires harsh conditions including concentrated sulfuric acid and temperatures of 150-200°C, which often results in poor yields of 30-70% due to tar formation and side reactions [2].

Recent modifications to the classical Skraup synthesis have addressed these limitations through the use of ionic liquid media [3]. The replacement of concentrated sulfuric acid with imidazolium cation-based sulfonic acid ionic liquids has significantly improved reaction outcomes, eliminating the need for external oxidizing agents while providing cleaner reaction profiles [2]. These improvements have made the Skraup approach more viable for synthesizing amino-substituted methoxyquinolines.

Friedländer Synthesis Applications

The Friedländer synthesis offers a versatile route to quinoline derivatives through the condensation of 2-aminobenzaldehydes with ketones or aldehydes [4] [5]. This method proceeds through either an aldol condensation pathway followed by imine formation or initial Schiff base formation followed by aldol reaction [5]. For 4-amino-6-methoxyquinoline synthesis, appropriately substituted 2-aminobenzaldehyde precursors react with suitable carbonyl compounds under acidic or basic catalysis at temperatures ranging from 80-150°C [6].

The Friedländer approach typically provides yields of 60-95% and offers good regioselectivity for the desired substitution pattern [7]. The mechanism involves rate-limiting intermolecular aldol condensation followed by rapid cyclization and dehydration to form the quinoline ring system [8]. This methodology has proven particularly effective when using acid catalysts such as trifluoroacetic acid or Lewis acids including tin tetrachloride [9].

Conrad-Limpach Cyclization Strategy

The Conrad-Limpach synthesis provides access to 4-hydroxyquinoline intermediates that can be subsequently converted to 4-amino-6-methoxyquinoline through appropriate functional group transformations [10]. This method involves the condensation of anilines with β-ketoesters to form Schiff base intermediates, which undergo thermal cyclization at approximately 250°C [10]. The high temperature requirement represents the main limitation of this approach, though yields can reach 95% when conducted in suitable high-boiling solvents such as mineral oil [10].

The mechanism begins with nucleophilic attack of the aniline on the keto group of the β-ketoester, followed by formation of a tetrahedral intermediate and subsequent Schiff base formation [10]. The rate-determining step involves electrocyclic ring closure, requiring careful temperature control to achieve optimal cyclization without decomposition [10].

Synthesis MethodStarting MaterialsConditionsTypical Yield (%)Key Advantages
Skraup SynthesisSubstituted anilines, glycerol150-200°C, acid catalyst30-70Simple starting materials
Friedländer Synthesis2-Aminobenzaldehydes, ketones80-150°C, acid/base catalyst60-95High regioselectivity
Conrad-Limpach SynthesisAnilines, β-ketoesters250°C, thermal cyclization40-95Good functional group tolerance

Gould-Jacobs Methodology

The Gould-Jacobs reaction provides an alternative thermal cyclization approach for quinoline synthesis through the reaction of aniline derivatives with ethyl ethoxymethylene cyanoacetate [1]. This method involves heating at 250-280°C to achieve cyclization, typically yielding 4-hydroxyquinoline-3-carboxylate intermediates that can be further modified to obtain 4-amino-6-methoxyquinoline [1]. The high yields of 70-90% achieved through this methodology make it an attractive option despite the high temperature requirements [1].

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for improving the efficiency and selectivity of quinoline formation reactions [11] [3]. These protocols offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control.

Microwave-Enhanced Friedländer Reactions

The application of microwave irradiation to Friedländer quinoline synthesis has resulted in remarkable improvements in reaction efficiency [11]. Using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C, quinoline synthesis can be completed in just 5 minutes with excellent yields [11]. This represents a dramatic improvement over conventional methods that require several days and often produce poor yields [11].

The microwave-assisted protocol employs 2-aminophenylketones with cyclic ketones to form quinoline scaffolds through rapid heating and precise temperature control [12]. The method has been successfully applied to diverse ketone substrates, demonstrating broad applicability for synthesizing various quinoline derivatives including those with amino and methoxy substituents [11]. The green credentials of acetic acid as a solvent system further enhance the environmental attractiveness of this approach [11].

Dynamic Microwave Power Systems

Advanced microwave synthesis protocols utilize dynamic power control systems that adjust microwave input from 0% to 100% of power in real-time [3]. These systems have been successfully applied to quinoline synthesis using both solid support and solvent heating procedures [3]. For amino-methoxyquinoline derivatives, the dynamic microwave approach has reduced reaction times from 270 minutes to 33 minutes while maintaining comparable yields [3].

The dynamic control methodology allows for precise temperature management and prevents overheating that can lead to decomposition of sensitive amino and methoxy functional groups [3]. Reactions are typically conducted at normal pressure in open vessels, simplifying experimental procedures and improving reproducibility [3].

Solvent-Free Synthesis Protocols

Solvent-free synthesis approaches have gained significant attention due to their environmental benefits and often improved reaction outcomes [13] [14]. These methods eliminate the need for organic solvents while frequently providing higher yields and cleaner reaction profiles [13]. For quinoline synthesis, solvent-free conditions can be achieved through neat reagent reactions or solid support-mediated processes [13].

The development of catalyst-free and solvent-free quinoline synthesis has been demonstrated through the direct reaction of substituted imines with styrene derivatives [13]. Under optimized conditions at 110°C for 5 hours, this approach provides good yields while avoiding the use of environmentally harmful solvents [13]. The method represents a green protocol that addresses growing concerns about solvent waste and environmental impact [13].

Brønsted Acid-Catalyzed Metal-Free Synthesis

Recent developments in metal-free quinoline synthesis have focused on Brønsted acid-catalyzed cyclization reactions [14]. These protocols utilize nitrogen-alkyl anilines with alkynes or alkenes in the presence of oxygen gas as an oxidant under completely metal-free and solvent-free conditions [14]. The methodology tolerates various functional groups including methyl, fluoro, chloro, bromo, methoxy, and ester substituents [14].

The Brønsted acid-catalyzed approach offers several advantages including mild reaction conditions, broad substrate scope, and elimination of metal contamination concerns [14]. Yields ranging from satisfactory to excellent have been achieved using this methodology, making it particularly attractive for pharmaceutical applications where metal residues must be minimized [14].

Microwave ProtocolConditionsTime ReductionYield ImprovementKey Benefits
MW-Friedländer160°C, 5 min, acetic acidDays to minutesExcellent yieldsGreen solvent system
Dynamic MW PowerVariable power, 33 min270 min to 33 minComparable yieldsPrecise control
MW-Vilsmeier-Haack400W, 50% duty cycleHours to minutes60-80% yieldsRapid formylation
MW-Three-Component110°C, 15-20 minHours to minutesGood to excellentMulticomponent efficiency

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methods for quinoline synthesis has become increasingly important for accessing enantiomerically pure compounds with defined stereochemistry [15] [16] [17]. These approaches are particularly valuable for pharmaceutical applications where stereochemical control is essential for biological activity.

Chiral Iridium-Catalyzed Hydrogenation

Asymmetric partial hydrogenation strategies using chiral iridium catalysts have emerged as powerful tools for accessing enantioenriched dihydroquinoline intermediates [15]. The chiral Iridium-SpiroPAP catalyst system facilitates the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines to yield chiral 1,4-dihydroquinolines with exceptional enantioselectivity up to 99% enantiomeric excess and turnover numbers reaching 1840 [15].

The strategy involves incorporating an ester group at position 3 of the quinoline ring to enhance the electronic deficiency and polarity of the carbon-carbon double bond [15]. This modification enables selective hydrogenation while maintaining high stereochemical control [15]. The method demonstrates excellent scalability and practicality, providing robust access to valuable synthetic intermediates including precursors for amino-methoxyquinoline derivatives [15].

Palladium-Catalyzed Ene-Type Cyclization

Highly enantioselective quinoline synthesis has been achieved through palladium-catalyzed ene-type cyclization of 1,7-enynes [18]. The cationic BINAP-palladium(II) complex catalyzes the formation of six-membered quinoline rings with quantitative yields and greater than 99% enantiomeric excess [18]. This methodology enables the synthesis of quinolines bearing quaternary carbon centers or spiro-ring systems with exceptional stereochemical control [18].

The palladium-catalyzed approach offers precise control over both regioselectivity and enantioselectivity, making it particularly valuable for accessing complex quinoline architectures [18]. The high yields and exceptional stereoselectivity achieved through this method represent significant advances in asymmetric quinoline synthesis [18].

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral ruthenium-diamine complexes have proven highly effective for the asymmetric hydrogenation of quinoline derivatives [19] [20]. These phosphorus-free cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes achieve unprecedented enantioselectivity in room temperature ionic liquids [19]. The methodology demonstrates broad substrate scope, efficiently hydrogenating various quinoline derivatives in alcoholic solvents or under solvent-free conditions [19].

The ruthenium-catalyzed system operates through a stepwise hydrogen/hydride transfer mechanism rather than a concerted pathway [19]. Enantioselectivity originates from carbon-hydrogen/π attractions between the η⁶-arene ligand and the fused phenyl ring of the dihydroquinoline substrate through a ten-membered ring transition state [19]. This understanding has enabled rational catalyst design for improved performance [19].

Phosphoric Acid-Catalyzed Atroposelective Synthesis

Catalytic asymmetric synthesis of atropisomeric quinolines has been developed through phosphoric acid-catalyzed atroposelective Friedländer reactions [16]. This methodology employs acetylacetone with 2'-substituted 2-aminobenzophenones to generate optically active biaryl quinolines in good yields with high enantioselectivities [16]. The phosphoric acid catalyst provides excellent control over the formation of axially chiral quinoline products [16].

The atroposelective approach represents a significant advancement in accessing quinoline derivatives with defined axial chirality [16]. This methodology is particularly relevant for pharmaceutical applications where atropisomerism can significantly impact biological activity [16].

Catalytic SystemSubstrate ClassEnantioselectivityYield RangeKey Features
Chiral Ir-SpiroPAP3-EthoxycarbonylquinolinesUp to 99% eeUp to 95%High TON (1840)
BINAP-Pd(II)1,7-Enynes>99% eeQuantitativeQuaternary centers
Ru-diamineQuinoline derivativesExcellentGood to excellentMultiple cycles
Phosphoric acid2-AminobenzophenonesHigh eeGood yieldsAtropisomerism

Optimization of Vilsmeier-Haack Formylation Reactions

The Vilsmeier-Haack reaction represents a crucial methodology for introducing formyl groups into quinoline ring systems, enabling subsequent conversion to amino-substituted derivatives [21] [22] [23]. Optimization of this reaction has focused on improving yields, reducing reaction times, and enhancing regioselectivity.

Reaction Parameter Optimization

Systematic optimization studies have identified key parameters affecting Vilsmeier-Haack formylation efficiency [23]. The optimal conditions for 2-chloro-3-formylquinoline synthesis involve using 12 molar equivalents of phosphorus oxychloride relative to the acetanilide substrate, with reactions conducted at 90°C for 4-16 hours [23]. These conditions provide maximum product yields while minimizing side reactions and tar formation [23].

Temperature optimization studies demonstrate that 90°C represents the optimal balance between reaction rate and product stability [21] [23]. Lower temperatures result in incomplete conversion and longer reaction times, while higher temperatures promote decomposition and reduced yields [23]. The reaction time depends significantly on the electronic nature of substituents, with electron-donating groups requiring shorter reaction times compared to electron-withdrawing substituents [23].

Substrate Electronic Effects

The electronic properties of acetanilide substrates profoundly influence Vilsmeier-Haack cyclization outcomes [23]. Substrates bearing electron-donating groups at the meta position provide quinolines in good yields with significantly shorter reaction times compared to ortho and para substituted acetanilides [23]. Meta-methoxyacetanilide represents an optimal substrate, providing high yields under the established conditions [23].

Electron-withdrawing substituents generally result in poor yields, with nitro-substituted acetanilides failing to produce any quinoline products under standard conditions [23]. This electronic effect reflects the requirement for sufficient electron density in the aromatic ring to facilitate the electrophilic cyclization process [23]. The regioselectivity of the reaction is consistently high, producing only the desired regioisomer in all successful cases [23].

Mechanistic Considerations

The Vilsmeier-Haack cyclization mechanism involves initial formation of the Vilsmeier reagent through reaction of dimethylformamide with phosphorus oxychloride [24]. This electrophilic species then reacts with the acetanilide substrate to generate a chloroiminium intermediate [24]. Subsequent cyclization occurs through intramolecular electrophilic aromatic substitution, followed by hydrolysis to yield the formylated quinoline product [24].

Understanding the mechanistic pathway has enabled rational optimization of reaction conditions [21] [23]. The rate-determining step involves the cyclization process, which explains the strong dependence on substrate electronics and the need for elevated temperatures [23]. The requirement for excess phosphorus oxychloride reflects both its role as reagent and its function in maintaining anhydrous conditions essential for efficient cyclization [23].

Advanced Formylation Strategies

Recent developments in Vilsmeier-Haack methodology have explored ultrasound-assisted synthesis and microwave irradiation to improve reaction efficiency [25]. Ultrasound-assisted formylation using phosphorus oxychloride and dimethylformamide in dichloromethane provides rapid access to β-chlorovinyl aldehyde derivatives [25]. The reaction proceeds through formation of the Vilsmeier-Haack reagent followed by substrate addition and ultrasonic irradiation for 2 hours [25].

Microwave-assisted Vilsmeier-Haack reactions have demonstrated significant improvements in reaction times while maintaining good yields [21]. The combination of microwave heating with dynamic power control enables precise temperature management and prevents decomposition of sensitive products [21]. These advanced techniques represent important developments for scaling up Vilsmeier-Haack processes [21].

ParameterOptimal ValueEffect on YieldKey Observations
POCl₃ Equivalents12 molesMaximum yield achievedExcess required for complete conversion
Temperature90°COptimal balanceHigher temps cause decomposition
Reaction Time4-16 hoursSubstrate dependentEDG substituents react faster
Substrate ElectronicsElectron-donatingHigher yieldsEWG substituents give poor yields

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis methodologies have emerged as powerful approaches for constructing quinoline derivatives with enhanced efficiency, selectivity, and ease of purification [26] [27]. These techniques offer particular advantages for combinatorial synthesis and parallel preparation of quinoline libraries.

Polystyrene-Supported Selenium-Mediated Synthesis

A novel solid-phase approach utilizes polystyrene-supported succinimidyl selenide-induced intramolecular seleno-arylation for quinoline construction [26]. The method employs trimethylsilyl trifluoromethanesulfonate-catalyzed cyclization of tethered alkenes as a key transformation [26]. This stereoselective and regioselective process provides efficient access to tetrahydroquinoline intermediates bearing seleno-functionality [26].

The synthetic sequence begins with polystyrene-supported selenenyl bromide treatment with nitrogen-allyl-toluene-4-sulfonanilide precursors at -78°C using 10 mol% trimethylsilyl trifluoromethanesulfonate catalyst [26]. The resulting selenium resin-bound cyclized intermediate undergoes deprotection with 1,8-diazabicyclo [1] undec-7-ene followed by oxidative cleavage with hydrogen peroxide to afford quinoline products in 78% total yield with greater than 90% purity [26].

Quinoline-Based Monomer Solid-Phase Assembly

Solid-phase synthesis has been successfully applied to the preparation of quinoline-based oligoamides and water-soluble foldamers [27]. The methodology involves synthesis of quinoline-based monomers bearing protected side chains, followed by activation, coupling, and deprotection on solid support [27]. This approach enables parallel synthesis and screening of oligomers up to eight units in length [27].

The solid-phase protocol benefits from reduced resin loading and microwave irradiation application [27]. Alternative approaches utilize aminomethyl-pyridine monomers within quinoline sequences to enable standard peptide coupling agents rather than requiring acid chloride activation [27]. These modifications have enabled synthesis of tetradecameric sequences with maintained canonical helix folding [27].

Microporous Organic Polymer-Supported Synthesis

Metal-free reusable hollow-spherical triazine microporous organic polymers have been developed for sustainable quinoline synthesis [29]. These nitrogen-rich microporous polymers catalyze acceptorless dehydrogenative annulation of alcohols in basic media without metal support [29]. The approach provides a greener synthetic route that eliminates harsh reaction conditions and improves productivity compared to classical methods [29].

The microporous polymer catalyst demonstrates excellent recyclability and scalability [29]. The methodology tolerates readily available alcohol substrates and operates under mild conditions with good functional group compatibility [29]. This sustainable approach represents an important advancement toward environmentally benign quinoline synthesis [29].

Solid Support-Mediated Microwave Synthesis

Microwave technology combined with solid supports including alumina, montmorillonite clay, bentonite, silica gel, and ion-exchange resins has proven highly effective for quinoline synthesis [30]. These protocols demonstrate significant increases in product yields and dramatic reductions in synthesis times compared to conventional conditions [30]. Neutral alumina and montmorillonite clay show particular efficiency for chloro-alkyl-vinyl quinoline synthesis [30].

The solid support approach enables easy separation and recycling of catalyst materials [30]. The methodology provides excellent yields ranging from 85-95% for vinyl quinolone derivatives while offering economic and environmental advantages through catalyst reusability [30]. The combination of microwave heating with solid support catalysis represents an optimal approach for efficient quinoline synthesis [30].

Advanced Solid-Phase Methodologies

Recent developments in solid-phase quinoline synthesis have focused on improving catalyst design and reaction efficiency [26] [30]. The use of novel linker chemistries and resin-bound reagents enables access to diverse quinoline architectures while simplifying purification procedures [26]. These methodologies are particularly valuable for pharmaceutical research where rapid access to quinoline libraries is essential [26].

The integration of solid-phase techniques with advanced heating methods including microwave irradiation and ultrasonic activation has further enhanced synthetic efficiency [30]. These combined approaches enable rapid synthesis with minimal solvent usage and simplified workup procedures [30]. The environmental benefits and practical advantages of these methodologies make them increasingly attractive for industrial applications [30].

Solid SupportMethodYield (%)Purity (%)Key Advantages
Polystyrene-selenideTMSOTf-catalyzed cyclization78>90Stereoselective, odorless
Quinoline monomersPeptide synthesis protocolsHighHighParallel synthesis capability
Microporous polymerAcceptorless dehydrogenationGoodGoodMetal-free, sustainable
Silica gel/AluminaMicrowave-assisted synthesis85-95GoodRecyclable, economical

4-Amino-6-methoxyquinoline demonstrates remarkable thermodynamic stability, characteristic of the quinoline heterocyclic framework. The compound's molecular formula C₁₀H₁₀N₂O corresponds to a molecular weight of 174.20 g/mol [1] [2], with the exact mass calculated at 174.0793 Da [3]. The molecular architecture incorporates both electron-donating and electron-withdrawing functional groups, which contribute to its overall energetic stability.

Computational studies suggest that the compound exists preferentially in a planar conformation due to extended π-conjugation throughout the quinoline ring system [4]. The demethoxylation enthalpy for related 6-methoxyquinoline derivatives has been reported at approximately 167 kJ mol⁻¹ [4], indicating substantial bond stability for the methoxy substituent. The amino group at the 4-position forms intramolecular hydrogen bonds with the quinoline nitrogen, further stabilizing the molecular structure.

Phase behavior analysis reveals that 4-Amino-6-methoxyquinoline exhibits limited crystallization data in the literature. Related compounds such as 8-amino-6-methoxyquinoline display melting points around 41°C [5], though specific thermal properties for the 4-amino isomer remain unreported. The compound's thermal stability is expected to exceed 200°C based on structural analogies with other aminoquinoline derivatives [6].

PropertyValueSource
Molecular Weight (g/mol)174.20Multiple sources [1] [2]
Melting Point (°C)Not reportedLiterature gap
Boiling Point (°C)Not reportedLiterature gap
Density (g/cm³)Not reportedLiterature gap
Exact Mass (Da)174.0793Calculated [3]
Molecular FormulaC₁₀H₁₀N₂OStandard
CAS Number6279-51-2Standard [1]

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility characteristics of 4-Amino-6-methoxyquinoline are governed by its amphiphilic nature, possessing both hydrophilic amino and methoxy functionalities alongside the lipophilic quinoline core. Aqueous solubility is limited due to the extended aromatic system, though the basic nitrogen atoms can undergo protonation under acidic conditions, enhancing water solubility through ionic character formation [7] [8].

In polar aprotic solvents, the compound demonstrates excellent solubility. Dimethyl sulfoxide and dimethylformamide provide favorable solvation environments due to their ability to stabilize both the aromatic π-system and the amino functional group through dipole-dipole interactions [6] [9]. Alcoholic solvents such as methanol and ethanol offer moderate solubility, with the hydroxyl groups facilitating hydrogen bonding interactions with the amino substituent.

The estimated partition coefficient (LogP) ranges between 1.45-2.10 [10] [11], indicating moderate lipophilicity. This value suggests favorable membrane permeability while maintaining sufficient aqueous compatibility for biological applications. In nonpolar solvents such as hexane, solubility is severely limited due to the hydrophilic character of the functional groups [7].

Solvent SystemSolubilityPartition Coefficient (LogP)Comments
WaterLimited-Basic nitrogen protonation affects aqueous solubility [7]
Polar Aprotic (DMSO)Good-Favorable for polar aprotic solvents [6]
Polar Aprotic (DMF)Good-Similar to DMSO behavior [9]
MethanolModerate-Hydroxyl groups enhance dissolution
EthanolModerate-Similar to methanol
ChloroformGood-Good organic solvent compatibility
HexanePoor-Poor due to hydrophilic character [7]
n-OctanolModerate1.45-2.10 (estimated)Moderate lipophilicity [10] [11]

Acid-Base Behavior and pKa Determination

4-Amino-6-methoxyquinoline exhibits amphoteric properties with two distinct ionizable sites. The quinoline nitrogen (N-1) acts as a weak base with an estimated pKa around 4.9 ± 0.3, while the primary amino group at the 4-position demonstrates stronger basicity with a pKa approximately 9.5 ± 0.5. These values are derived from structural comparisons with related quinoline derivatives and computational predictions [13] .

The quinoline nitrogen undergoes protonation preferentially below pH 5, forming a positively charged species that significantly alters the compound's solubility and chromatographic behavior [9] [8]. The amino group remains predominantly protonated under physiological conditions, contributing to the compound's overall cationic character in biological systems.

Primaquine, a structurally related compound containing the 8-amino-6-methoxyquinoline core, exhibits a pKa of 9.9 [15], supporting the estimated basicity range for amino-substituted methoxyquinoline derivatives. The presence of both basic sites creates the potential for zwitterionic behavior under specific pH conditions, typically around pH 7-8 where the quinoline nitrogen may be deprotonated while the amino group remains protonated .

Ionizable GrouppKa ValueCharacterpH Behavior
Quinoline nitrogen (N-1)4.9 ± 0.3 (estimated)Weak baseProtonated below pH 5 [9]
Amino group (4-position)9.5 ± 0.5 (estimated)Primary amineProtonated below pH 10
Overall moleculeAmphotericZwitterionic potentialNeutral form at physiological pH

Spectroscopic Fingerprinting (UV-Vis, FTIR, Raman)

The spectroscopic profile of 4-Amino-6-methoxyquinoline reflects its conjugated quinoline structure with characteristic absorption and vibrational features. UV-Vis spectroscopy reveals absorption maxima in the 280-320 nm region, corresponding to π→π* transitions within the quinoline chromophore [16] [17]. The methoxy and amino substituents introduce bathochromic shifts compared to unsubstituted quinoline, with polar solvents further enhancing these red-shift effects through stabilization of excited states [18] [16].

FTIR spectroscopy provides distinct fingerprint regions for functional group identification. The amino group displays characteristic N-H stretching vibrations around 3300-3500 cm⁻¹, often appearing as doublets due to symmetric and asymmetric stretching modes [17] [19]. Aromatic C=C stretching vibrations appear near 1600 cm⁻¹, while the methoxy C-O stretch manifests around 1250-1300 cm⁻¹. Hydrogen bonding interactions significantly influence N-H frequencies, with intramolecular bonding causing frequency shifts and band broadening [20].

Raman spectroscopy complements FTIR analysis by emphasizing polarizable bonds and ring vibrations. Quinoline ring breathing modes appear in the 1000-1100 cm⁻¹ region, while C-N stretching modes associated with the amino substitution manifest around 1300-1400 cm⁻¹ [19] [21]. The technique shows minimal solvent dependence, making it valuable for structural characterization across different media.

TechniqueCharacteristic FeaturesSolvent Effects
UV-Vis Absorptionλmax ~280-320 nm (quinoline π→π*) [16] [17]Bathochromic shift in polar solvents [18]
FTIR Key BandsN-H stretch (~3300-3500 cm⁻¹), C=C aromatic (~1600 cm⁻¹) [17] [19]Hydrogen bonding affects N-H frequencies [20]
Raman Active ModesQuinoline ring breathing, C-N stretching modes [19] [21]Minimal solvent dependence
¹H NMR Key SignalsAromatic H (7-9 ppm), OCH₃ (~3.9 ppm), NH₂ (~5-6 ppm)DMSO exchange for NH₂ protons
¹³C NMR Key SignalsAromatic C (100-160 ppm), OCH₃ (~55 ppm)Minimal chemical shift variations

Chromatographic Retention Behavior Studies

The chromatographic retention behavior of 4-Amino-6-methoxyquinoline varies significantly across different separation mechanisms. In reverse-phase liquid chromatography using C18 stationary phases, the compound exhibits moderate retention with capacity factors (k') typically ranging from 2-5 under standard mobile phase conditions containing water/acetonitrile with 0.1% formic acid [22] [23]. The acidic modifier promotes protonation of the basic sites, improving peak shape and reducing tailing effects.

Ion exchange chromatography on cation exchange resins demonstrates strong retention due to the compound's cationic nature under acidic conditions [22] [24]. Early elution occurs when using phosphate buffers at pH 3.0, where both nitrogen atoms are protonated, creating a doubly charged species that elutes rapidly due to strong electrostatic interactions with the stationary phase.

Hydrophilic interaction liquid chromatography (HILIC) provides excellent retention and peak shape for 4-Amino-6-methoxyquinoline [22]. The polar amino and methoxy substituents interact favorably with the hydrophilic stationary phase, while acetonitrile-rich mobile phases (70:30 acetonitrile:water) promote optimal separation conditions. This technique offers superior selectivity for amino-substituted quinoline derivatives compared to reverse-phase methods.

For chiral separations, derivatization strategies using reagents such as 6-methoxyquinoline-4-carboxylic acid-succinimide ester enable enantioselective analysis on chiral stationary phases [25] [26]. The derivatization introduces fluorescence activity, facilitating sensitive detection while enabling separation of stereoisomers that may arise from synthetic processes.

Chromatographic SystemMobile PhaseRetention BehaviorDetection Mode
Reverse Phase (C18)Water/Acetonitrile + 0.1% Formic AcidModerate retention (k' = 2-5) [22] [23]UV 280 nm, MS/MS
Normal Phase (Silica)Hexane/Ethyl AcetateStrong retentionUV detection
Ion Exchange (Cation)Phosphate Buffer (pH 3.0)Early elution (cationic form) [22] [24]UV, Conductivity
Hydrophilic Interaction (HILIC)Acetonitrile/Water (70:30)Good retention and peak shape [22]UV, MS
Chiral SeparationSpecialized chiral columnsRequires derivatization [25] [26]Fluorescence after derivatization

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6279-51-2

Wikipedia

4-Amino-6-methoxyquinoline

Dates

Last modified: 08-15-2023

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